DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

Vue d'ensemble

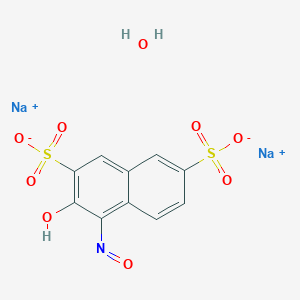

Description

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is a chemical compound with the molecular formula C10H5NNa2O8S2·H2O. It is also known by other names such as Disodium 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonate Monohydrate and Nitroso R Salt Monohydrate . This compound is primarily used as a reagent for the determination of trace metals, particularly cobalt and potassium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate typically involves the following steps :

Sulfonation: 2-Naphthol is reacted with sulfuric acid to produce 2-naphthol-3,6-disulfonic acid.

Nitrosation: The 2-naphthol-3,6-disulfonic acid is then reacted with nitrous acid to form 1-nitroso-2-naphthol-3,6-disulfonic acid.

Neutralization: Finally, the 1-nitroso-2-naphthol-3,6-disulfonic acid is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate undergoes various types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amino group.

Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.

Major Products Formed

Oxidation: 1-Nitro-2-naphthol-3,6-disulfonate.

Reduction: 1-Amino-2-naphthol-3,6-disulfonate.

Substitution: Various substituted naphthol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Analytical Chemistry

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is primarily utilized as a reagent for trace metal analysis. It forms stable complexes with various metal ions, enabling sensitive detection and quantification.

Key Applications :

- Trace Metal Determination : Used for detecting metals such as cobalt and potassium in environmental and biological samples.

- Colorimetric Analysis : The compound exhibits color changes upon complexation with metal ions, facilitating visual detection methods.

| Application | Metal Ion Detected | Detection Method |

|---|---|---|

| Trace Metal Analysis | Cobalt | Colorimetric |

| Biological Samples | Potassium | Spectrophotometry |

Biological Applications

In biological research, this compound is employed for the preconcentration and detection of trace metals in biological matrices. Its ability to form chelates with metal ions enhances its utility in biological assays.

Case Study :

A study demonstrated the effectiveness of this compound in detecting trace levels of copper in human serum samples using a spectrophotometric method. The results indicated a high sensitivity and specificity for copper ions, making it suitable for clinical diagnostics.

Medical Diagnostics

The compound has potential applications in medical diagnostics, particularly for assays that require the detection of metal ions associated with various diseases.

Potential Uses :

- Diagnostic Assays : Investigated for its role in developing assays for metal ion detection linked to diseases such as Wilson's disease (copper accumulation).

Industrial Applications

This compound is also utilized in industrial settings for quality control and analysis of metal content in products.

Key Industrial Uses :

- Metal Content Analysis : Employed in industries to ensure compliance with safety standards regarding heavy metal content in consumer products.

| Industry | Application |

|---|---|

| Environmental | Water quality testing |

| Manufacturing | Quality control of raw materials |

Mécanisme D'action

The mechanism of action of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate involves its ability to form stable complexes with metal ions. The nitroso and hydroxyl groups on the naphthol ring coordinate with metal ions, forming a chelate complex. This complexation is highly specific and sensitive, making it an effective reagent for trace metal analysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Disodium 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonate Monohydrate

- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid Disodium Salt Monohydrate

- 1-Nitroso-2-naphthol-3,6-disulfonic Acid Disodium Salt Monohydrate

- Nitroso R Salt Monohydrate

Uniqueness

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is unique due to its high sensitivity and specificity for cobalt and potassium ions. Its ability to form stable chelate complexes with these metal ions makes it a valuable reagent in analytical chemistry .

Activité Biologique

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate (CAS Number: 525-05-3) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and analytical chemistry. This article explores its biological effects, applications, and relevant research findings.

This compound is a crystalline powder with the molecular formula and a molecular weight of approximately 377.25 g/mol. It is known for its high purity (≥98%) and is often used in spectrophotometric applications due to its ability to form colored complexes with various metal ions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅NNa₂O₈S₂ |

| Molecular Weight | 377.25 g/mol |

| Appearance | Light yellow to green powder |

| Purity | ≥98% |

| CAS Number | 525-05-3 |

Biological Activity

The biological activity of this compound primarily revolves around its role as a reagent in biochemical assays and its interaction with metal ions. Its nitroso group allows it to participate in various redox reactions and complexation processes.

Metal Ion Complexation

This compound demonstrates a strong affinity for transition metals, which can be utilized for analytical purposes. For example, it forms stable complexes with metals such as cobalt (Co), nickel (Ni), and lead (Pb), making it useful in spectrophotometric determinations.

Table: Metal Ion Complexation Properties

| Metal Ion | Stability Constant | Color Change Observed |

|---|---|---|

| Cobalt | High | Blue |

| Nickel | Moderate | Green |

| Lead | Low | Yellow |

Case Studies

-

Spectrophotometric Determination :

A study demonstrated the use of this compound for the spectrophotometric determination of various metal ions. The compound's ability to form colored complexes was highlighted as a key feature for detecting trace metals in environmental samples. -

Biological Buffer Interactions :

Research indicated that this compound interacts with divalent metal ions within biological buffers, affecting their binding thermodynamics. This interaction can influence various biochemical pathways where metal ions play critical roles.

Research Findings

Recent studies have focused on the compound's potential applications beyond analytical chemistry. Its properties suggest possible uses in:

- Environmental Monitoring : As a reagent for detecting heavy metals in water samples.

- Biomedical Research : Investigating its role in modulating enzyme activities or as a potential therapeutic agent due to its ability to interact with biological systems.

Propriétés

IUPAC Name |

disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO8S2.2Na.H2O/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;;;/h1-4,12H,(H,14,15,16)(H,17,18,19);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCJJHALFWNIG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.